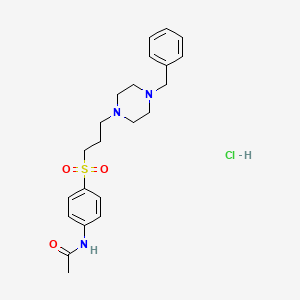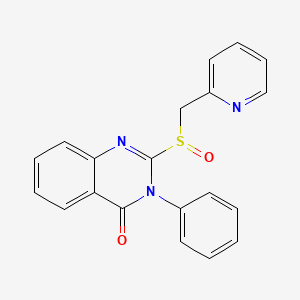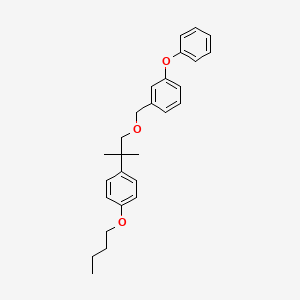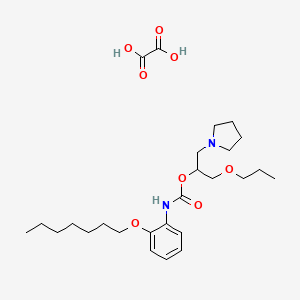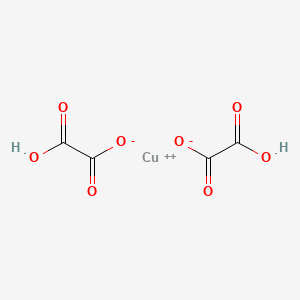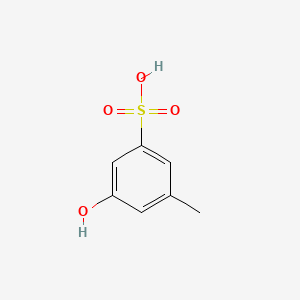
3-Hydroxy-5-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of benzenesulfonic acid, featuring a hydroxyl group and a methyl group attached to the benzene ring. This compound is known for its applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-5-methylbenzenesulfonic acid can be synthesized through the sulfonation of m-cresol (3-methylphenol) using sulfuric acid. The reaction typically involves heating m-cresol with concentrated sulfuric acid, leading to the formation of the sulfonic acid derivative .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where m-cresol is reacted with sulfur trioxide in the presence of a catalyst. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate group under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the hydroxyl and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfonates and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Hydroxy-5-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-methylbenzenesulfonic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can influence enzyme activity, protein folding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybenzenesulfonic acid: Lacks the methyl group, leading to different reactivity and applications.
5-Methylbenzenesulfonic acid: Lacks the hydroxyl group, affecting its chemical properties and uses.
m-Cresol: Lacks the sulfonic acid group, resulting in different chemical behavior.
Uniqueness
3-Hydroxy-5-methylbenzenesulfonic acid is unique due to the presence of both hydroxyl and methyl groups on the benzene ring, which enhances its reactivity and versatility in various chemical reactions and applications .
Properties
CAS No. |
98-20-4 |
|---|---|
Molecular Formula |
C7H8O4S |
Molecular Weight |
188.20 g/mol |
IUPAC Name |
3-hydroxy-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O4S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4,8H,1H3,(H,9,10,11) |
InChI Key |
OZZHMNMQCXUFMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


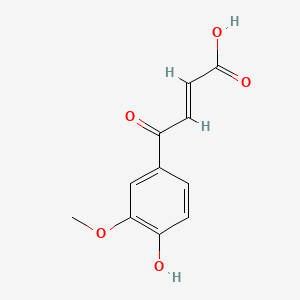
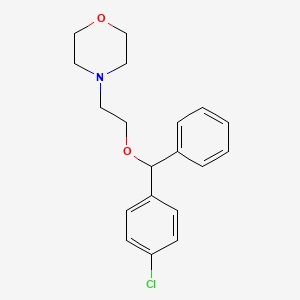
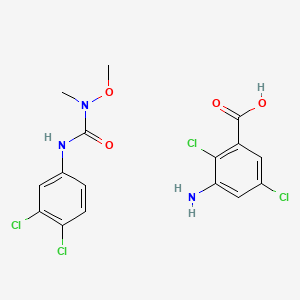
![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone](/img/structure/B12751590.png)
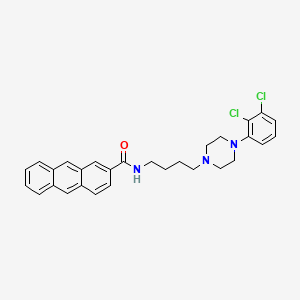
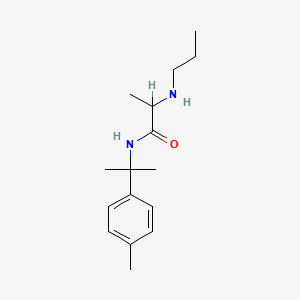
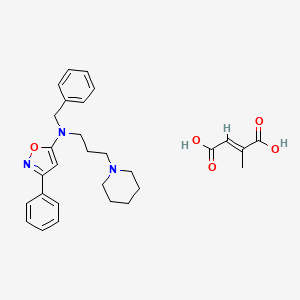

![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine;oxalic acid](/img/structure/B12751617.png)
